Lead(II) thiocyanate

Description

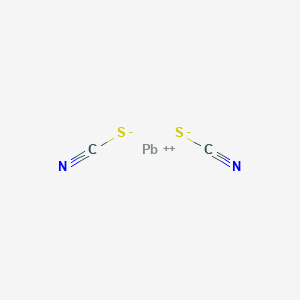

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNINGUKUJWZTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2PbS2, Pb(CNS)2 | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890513 | |

| Record name | Thiocyanic acid lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing., White to yellow crystals; [CAMEO] | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.05 g/100 cc water at 20 °C, Soluble in 200 parts cold water and 50 parts warm water. Soluble in alkali hydroxide and thiocyanate solutions, Soluble in potassium thiocyanate, nitric acid; slightly soluble in cold water; decomposes in hot water. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.82 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.82 at 20 °C | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light yellow crystalline powder | |

CAS No. |

592-87-0 | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7977FZ765Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 °F, 190 °C, DECOMPOSES | |

| Record name | Lead(II) thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Lead(II) Thiocyanate from Lead(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) thiocyanate (B1210189) from lead(II) nitrate (B79036). It includes detailed experimental protocols, a summary of key quantitative data, and characterization information to support researchers and professionals in the fields of chemistry and materials science.

Introduction

Lead(II) thiocyanate, with the chemical formula Pb(SCN)₂, is an inorganic compound that precipitates as a white to light yellow crystalline solid.[1][2] It finds applications in various fields, including as a component in primers for small-arms cartridges, in the manufacture of safety matches, and in dyeing processes. The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution by combining a soluble lead(II) salt, such as lead(II) nitrate, with a soluble thiocyanate salt. This guide focuses on the synthesis utilizing lead(II) nitrate as the lead source.

Synthesis Protocols

The most common method for synthesizing this compound from lead(II) nitrate is through a double displacement reaction in an aqueous medium. The general ionic reaction is:

Pb²⁺(aq) + 2SCN⁻(aq) → Pb(SCN)₂(s)[1]

Below are detailed experimental protocols using different thiocyanate sources.

Protocol Using Potassium Thiocyanate or Sodium Thiocyanate

This protocol is adapted from a standard laboratory preparation method.[2]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a solution of lead(II) nitrate by dissolving 82 g of Pb(NO₃)₂ in 300 ml of distilled water.

-

In a separate beaker, prepare a solution of the thiocyanate salt by dissolving either 49 g of KSCN or 41 g of NaSCN in 100 ml of distilled water.[2]

-

Cool both solutions in an ice bath.

-

Slowly add the thiocyanate solution to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for a short period to ensure complete precipitation.

-

Filter the resulting precipitate using a Büchner funnel under vacuum.

-

Wash the collected this compound precipitate with 50 ml of ice-cold distilled water in several portions to remove any soluble impurities.

-

Follow the water wash with a wash of 100 ml of 95% ethanol to aid in drying.

-

Dry the final product in warm air in a dark place to prevent discoloration.[2] The expected yield is approximately 75 g.[2]

Protocol Using Ammonium (B1175870) Thiocyanate

This protocol provides an alternative synthesis route using ammonium thiocyanate.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Ammonium thiocyanate (NH₄SCN)

-

Distilled water

-

Phosphoric acid (P₂O₅) for drying (optional)

Procedure:

-

Prepare a 1M aqueous solution of lead(II) nitrate.

-

Prepare a 10M aqueous solution of ammonium thiocyanate.

-

Cool the ammonium thiocyanate solution to 5°C.

-

Slowly add the lead(II) nitrate solution to 136 ml of the cooled 10M ammonium thiocyanate solution while stirring. The reaction should be carried out protected from light.

-

Continue stirring for 30 minutes.

-

Filter the precipitate and wash it with water at 5°C.

-

Dry the product in a vacuum over P₂O₅ for approximately 8 days, ensuring it is protected from light.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Reactant Quantities and Expected Yield for Protocol 2.1

| Reactant | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Lead(II) Nitrate | 331.2 | 82 | ~0.248 |

| Potassium Thiocyanate | 97.18 | 49 | ~0.504 |

| Sodium Thiocyanate | 81.07 | 41 | ~0.506 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (g) |

| This compound | 323.37 | ~80.2 | ~75 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Molar Mass | 323.37 g/mol |

| Melting Point | 190 °C (decomposes) |

| Density | 3.82 g/cm³ |

| Solubility in water | 0.0553 g/100 mL[1] |

Mandatory Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Detailed experimental workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful tool for confirming the crystalline structure of the synthesized product. According to recent studies, this compound crystallizes in the monoclinic space group C2/c. The Pb²⁺ ions are coordinated to eight thiocyanate anions, with four bonds to sulfur and four to nitrogen, forming a coordination polymer.[1][3]

Table 3: Crystallographic Data for this compound at 100 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a (Å) | 9.6128(9) |

| b (Å) | 6.5306(6) |

| c (Å) | 8.1913(7) |

| β (°) | 92.734(7) |

| Volume (ų) | 513.59(8) |

| Z | 4 |

Data obtained from a 2024 study by Shlyakher et al.[3]

Vibrational Spectroscopy (Raman)

Raman spectroscopy can be used to identify the vibrational modes of the thiocyanate ligand and confirm its coordination to the lead center. The key vibrational bands for this compound are associated with the C≡N and C-S stretching modes.

Table 4: Key Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(CN) | ~2037 |

| ν(CS) | ~753 |

Data adapted from Baranyi et al.[4]

The positions of these bands are consistent with a bridging and/or N-bonded thiocyanate ligand.[5]

Safety and Handling

Lead(II) nitrate and this compound are toxic compounds and should be handled with appropriate safety precautions. Wear gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Lead compounds are hazardous to the environment and should be disposed of according to institutional and regulatory guidelines.

Conclusion

This technical guide has provided detailed protocols for the synthesis of this compound from lead(II) nitrate, along with essential quantitative data and characterization information. The precipitation reaction is straightforward and yields a product that can be readily characterized by standard analytical techniques such as XRD and Raman spectroscopy. For researchers and professionals requiring high-purity this compound, careful control of reaction conditions and thorough washing of the precipitate are crucial. Further studies could focus on a systematic investigation of the influence of reaction parameters on the particle size, morphology, and purity of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis, XRD and DFT studies on Pb[ChCN] 2 (Ch = O, S, Se) and Pb[SeCN][OH] - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02830A [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

chemical formula and molar mass of Lead(II) thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Lead(II) Thiocyanate (B1210189).

Chemical Properties and Data

Lead(II) thiocyanate, a compound with the chemical formula Pb(SCN)₂, is a white to light yellow crystalline solid.[1][2] It is recognized for its limited solubility in water and its tendency to turn yellow upon exposure to light.[1] The primary hazard associated with this compound is its threat to the environment, necessitating immediate measures to limit its spread in case of a release.[2]

Quantitative Data Summary:

| Property | Value | Source |

| Chemical Formula | Pb(SCN)₂ | [1] |

| Molar Mass | 323.36 g/mol | |

| Appearance | White to light yellow powder | [1][3] |

| Density | 3.82 g/cm³ | [1][3] |

| Melting Point | 190 °C (decomposes) | [1][4] |

| Solubility in Water | 0.553 g/100 mL | [1] |

| CAS Number | 592-87-0 | [3] |

Experimental Protocols

2.1. Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing this compound through a precipitation reaction.[1][5]

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Distilled water

-

Ice bath

-

Filtration apparatus

-

95% Alcohol

Procedure:

-

Prepare a solution of 82 g of lead nitrate in 300 ml of distilled water.[5]

-

Prepare a separate solution of 49 g of potassium thiocyanate (or 41 g of sodium thiocyanate) in 100 ml of distilled water.[5]

-

Mix the two solutions and cool the mixture in an ice bath.[5]

-

A white precipitate of this compound will form.[1]

-

Filter the resulting precipitate.[5]

-

Wash the precipitate with 50 ml of ice-cold water in portions, followed by a wash with 100 ml of 95% alcohol.[5]

-

Dry the final product in warm air in a dark environment to prevent photodegradation. The expected yield is approximately 75 g.[5]

2.2. Qualitative Analysis for the Presence of Lead(II) Ions using Thiocyanate

While not a standard confirmatory test for lead, the addition of a thiocyanate solution can be used in qualitative analysis schemes. The formation of a white precipitate, this compound, can indicate the presence of Pb²⁺ ions.

Materials:

-

Test solution suspected to contain Lead(II) ions

-

0.1 M Potassium Thiocyanate (KSCN) or Ammonium (B1175870) Thiocyanate (NH₄SCN) solution

-

Test tubes

Procedure:

-

Place approximately 1 mL of the test solution into a clean test tube.

-

Add a few drops of the potassium or ammonium thiocyanate solution to the test tube.

-

Observe for the formation of a white precipitate. The reaction is: Pb²⁺(aq) + 2SCN⁻(aq) → Pb(SCN)₂(s).[1]

Note: The solubility of this compound is reasonably low at room temperature, but in solutions with low concentrations of lead(II) ions, precipitation may not be readily observed.[1]

Logical Relationships and Workflows

3.1. Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent analysis.

Caption: Workflow for the synthesis and analysis of this compound.

3.2. Qualitative Analysis Decision Tree

This diagram outlines a simplified decision process for the qualitative detection of lead(II) ions using thiocyanate.

Caption: Decision tree for qualitative analysis of Pb²⁺ using thiocyanate.

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Lead(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous Lead(II) thiocyanate (B1210189) (Pb(SCN)₂), including detailed crystallographic data, experimental protocols for its synthesis and analysis, and a visualization of the experimental workflow.

Introduction

Crystal Structure and Crystallographic Data

The crystal structure of anhydrous Lead(II) thiocyanate has been determined by single-crystal X-ray diffraction. Two significant studies provide detailed crystallographic data, one conducted at room temperature and a more recent study at 100 K.

The compound crystallizes in the monoclinic space group C2/c.[5][6] In this structure, the lead atom is located on a twofold rotation axis.[6] Each lead(II) ion is coordinated to eight thiocyanate anions, forming four bonds with sulfur atoms and four with nitrogen atoms.[1] This coordination environment results in a distorted tetragonal antiprism geometry around the lead atom.[6] The thiocyanate ligands bridge the lead centers, creating a three-dimensional coordination polymer.[1]

The quantitative crystallographic data from two key studies are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Mokuolu & Speakman (1975)[5][7] | Shlyakher et al. (2024)[6] |

| Temperature | Room Temperature | 100 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c (No. 15) |

| a (Å) | 9.661(4) | 9.6128(9) |

| b (Å) | 6.544(3) | 6.5306(6) |

| c (Å) | 8.253(3) | 8.1913(7) |

| β (°) | 92.37(2) | 92.734(7) |

| Formula Units (Z) | 4 | 4 |

| R-factor | 4.7% | Not Reported |

Table 2: Selected Bond Lengths and Angles for Anhydrous this compound at 100 K [6]

| Bond | Length (Å) | Angle | Degrees (°) |

| Pb–N1 | 2.6820(3) | N-C-S | 178.6(8)[5] |

| Pb–N2 | 2.766(3) | ||

| Pb–S1 | 2.9862(2) | ||

| Pb–S2 | 3.1180(7) | ||

| N–C | 1.172(10)[5] | ||

| C–S | 1.639(8)[5] |

Experimental Protocols

This section details the methodologies for the synthesis of single crystals of anhydrous this compound and its subsequent crystallographic analysis.

3.1. Synthesis of Single Crystals

A common method for obtaining single crystals of anhydrous this compound involves the reaction of a soluble lead(II) salt with a thiocyanate salt in an aqueous solution.[1]

-

Materials:

-

Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)[6]

-

Potassium thiocyanate (KSCN)[6]

-

Acetic acid (concentrated)[6]

-

Distilled water[6]

-

-

Procedure for Crystal Growth by Layering: [6]

-

Prepare an aqueous solution of lead(II) acetate.

-

Prepare a separate aqueous solution of potassium thiocyanate, slightly acidified with a small amount of concentrated acetic acid.

-

Carefully layer the lead(II) acetate solution on top of the acidified potassium thiocyanate solution.

-

Allow the solutions to slowly mix, which will lead to the formation of slightly yellow, needle-shaped single crystals of Pb(SCN)₂.

-

-

Procedure for Precipitation: [6][8]

-

Dissolve lead(II) acetate and potassium thiocyanate in distilled water in separate beakers.

-

Add a small amount of concentrated acetic acid to the potassium thiocyanate solution.

-

Combine the two solutions, which will result in the immediate precipitation of a colorless solid.

-

Wash the precipitate with distilled water and dry it in the air.

-

3.2. Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Instrumentation:

-

Data Collection: [5]

-

A suitable single crystal is mounted on the diffractometer.

-

Intensity data is collected using an ω-2θ scan technique.

-

Data is collected over a range of diffraction angles (θ).

-

Absorption corrections are applied to the collected intensity data.

-

-

Structure Solution and Refinement: [5]

-

The crystal structure is solved using standard crystallographic software.

-

The structural model is refined to achieve the best fit with the experimental data, minimizing the R-factor.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of anhydrous this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis, XRD and DFT studies on Pb[ChCN] 2 (Ch = O, S, Se) and Pb[SeCN][OH] - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02830A [pubs.rsc.org]

- 7. Lead thiocyanate | C2N2PbS2 | CID 11616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of Lead(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) thiocyanate (B1210189) (Pb(SCN)₂) in aqueous and organic media. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise solubility data for this compound.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that describes the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For a sparingly soluble salt like lead(II) thiocyanate, this equilibrium can be represented by the following equation:

Pb(SCN)₂(s) ⇌ Pb²⁺(aq) + 2SCN⁻(aq)

The solubility product constant, Ksp, is a measure of this equilibrium. For this compound, the Ksp is approximately 2.00 x 10⁻⁵, indicating its limited solubility in water.[1]

Aqueous Solubility of this compound

This compound exhibits limited solubility in water, which is significantly influenced by temperature. In cold water, it is described as soluble in 200 parts of water, while in boiling water, its solubility increases to 50 parts of water.[2][3] More precise quantitative data indicates a solubility of 0.05 g/100 mL at 20 °C.[3][4]

Table 1: Quantitative Aqueous Solubility of this compound

| Temperature | Solubility | Reference(s) |

| 18 °C | 0.0137 g/L | [5] |

| 20 °C | 0.05 g/100 mL | [3][4] |

| Cold Water | Soluble in ~200 parts | [2][3][5][6] |

| Boiling Water | Soluble in ~50 parts | [2] |

Organic Solvent Solubility of this compound

This compound demonstrates a broader range of solubilities in organic solvents, particularly in polar aprotic solvents. This property is critical for its use in various synthetic and formulation processes. A comprehensive screening of its solubility in numerous organic solvents at 25 °C has yielded the following quantitative data.

Table 2: Quantitative Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Reference(s) |

| Alcohols | ||

| Methanol | 27.97 | [3] |

| Ethanol | 17.39 | [3] |

| Isopropanol | 12.97 | [3] |

| n-Propanol | 13.29 | [3] |

| n-Butanol | 9.25 | [3] |

| Isobutanol | 9.46 | [3] |

| n-Pentanol | 11.26 | [3] |

| sec-Butanol | 11.38 | [3] |

| n-Octanol | 15.14 | [3] |

| Ethylene Glycol | 28.91 | [3] |

| Ketones | ||

| Acetone | 147.44 | [3] |

| 2-Butanone | 68.57 | [3] |

| Esters | ||

| Ethyl Acetate | 43.18 | [3] |

| Methyl Acetate | 73.12 | [3] |

| n-Butyl Acetate | 33.0 | [3] |

| n-Propyl Acetate | 39.3 | [3] |

| Ethers | ||

| 1,4-Dioxane | 91.94 | [3] |

| Tetrahydrofuran (THF) | 150.68 | [3] |

| Amides & Sulfoxides | ||

| Dimethylformamide (DMF) | 446.03 | [3] |

| Dimethyl Sulfoxide (DMSO) | 504.43 | [3] |

| N-Methyl-2-pyrrolidone (NMP) | 388.2 | [3] |

| Nitriles | ||

| Acetonitrile | 68.41 | [3] |

| Hydrocarbons | ||

| Toluene | 9.16 | [3] |

| n-Hexane | 1.41 | [3] |

| Cyclohexane | 2.72 | [3] |

| Chlorinated Solvents | ||

| Chloroform | 36.43 | [3] |

| Acids | ||

| Acetic Acid | 54.93 | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound, analytical grade

-

Selected solvent (e.g., water, ethanol, DMSO), analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to maintain the temperature.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent and has a pore size sufficient to remove all undissolved particles (e.g., 0.22 µm).

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, which is approximately 190°C).

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the container.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved Pb(SCN)₂ (g)) / (Volume of filtered solution (L))

-

Safety Precautions: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility in different solvent types.

References

- 1. 硫氰酸铅(II) 99.5% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. scent.vn [scent.vn]

- 3. Lead thiocyanate | C2N2PbS2 | CID 11616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 592-87-0 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Thermal Decomposition of Lead(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Lead(II) thiocyanate (B1210189) (Pb(SCN)₂). It includes quantitative data on decomposition temperatures, detailed experimental protocols for thermal analysis, and a discussion of the decomposition pathway and products. This document is intended to serve as a valuable resource for professionals working with this compound in various research and development capacities.

Introduction

Lead(II) thiocyanate is a white to light-yellow crystalline solid with the chemical formula Pb(SCN)₂.[1][2] It finds applications in the manufacturing of safety matches, explosives, and in the dyeing industry.[2] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and for its application in processes that involve elevated temperatures. The thermal decomposition of a compound is a critical parameter that dictates its operational limits and potential hazards.

Thermal Decomposition Temperature of this compound

The reported thermal decomposition temperature of this compound varies across different studies, likely due to variations in experimental conditions such as heating rate, atmosphere, and the specific analytical technique employed. A summary of the key quantitative data is presented in the table below.

| Parameter | Temperature (°C) | Analytical Method | Notes | Reference(s) |

| Melting Point with Decomposition | 190 | Not specified (literature value) | The compound decomposes upon melting. | [1][2][3][4][5][6] |

| Onset of Decomposition | 140 | Not specified | Complete conversion to PbS at 240°C. | [7] |

| Onset of Decomposition | 284 | Differential Scanning Calorimetry coupled with Thermogravimetry (DSC-TGA) | Exothermic signal observed at 326°C. | [8] |

It is evident from the data that the decomposition of this compound is a complex process that can initiate at temperatures as low as 140°C, with more significant decomposition events occurring at higher temperatures. The discrepancy in the onset temperature highlights the importance of standardized testing protocols.

Decomposition Pathway and Products

The thermal decomposition of this compound in the presence of air is an oxidative process. Upon heating, it is reported to emit toxic fumes of lead, sulfur oxides (SOx), and nitrogen oxides (NOx).[9][10] One study suggests that the final decomposition product is Lead(II) sulfide (B99878) (PbS).[7] The decomposition process can be represented by a simplified reaction scheme, although the actual mechanism is likely more complex and involves several intermediate steps.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal decomposition temperature of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset temperature of mass loss is a key indicator of decomposition.

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.

-

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The furnace is sealed, and the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the system at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect both endothermic (e.g., melting) and exothermic (e.g., decomposition) processes.[11]

-

Apparatus: A differential scanning calorimeter with two sample pans (one for the sample and one for an inert reference) situated in a heated chamber.[12]

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, and the desired atmosphere is established.

-

Temperature Program: The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks. For thermal decomposition, an exothermic peak is often observed. The onset temperature of this peak provides information about the decomposition temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermal decomposition temperature of a chemical compound using TGA and DSC.

Conclusion

The thermal decomposition of this compound is a critical characteristic for its safe handling and application. While literature values provide a range of decomposition temperatures, this guide emphasizes the necessity of employing standardized thermal analysis techniques like TGA and DSC for accurate determination. The provided experimental protocols offer a foundation for researchers to conduct their own assessments and contribute to a more precise understanding of this compound's thermal behavior. The decomposition pathway leads to the formation of hazardous gases, underscoring the need for appropriate safety measures when working with this compound at elevated temperatures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 592-87-0 [m.chemicalbook.com]

- 3. This compound 99.5 trace metals 592-87-0 [sigmaaldrich.com]

- 4. This compound CAS#: 592-87-0 [amp.chemicalbook.com]

- 5. 硫氰酸铅(II) 99.5% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, XRD and DFT studies on Pb[ChCN] 2 (Ch = O, S, Se) and Pb[SeCN][OH] - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02830A [pubs.rsc.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Lead thiocyanate | C2N2PbS2 | CID 11616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Differential thermal analysis - Wikipedia [en.wikipedia.org]

Unveiling Lead(II) Thiocyanate: A Comprehensive Technical Guide for Researchers

CAS Number 592-87-0 , identifying Lead(II) thiocyanate (B1210189), serves as a critical designator for a compound of significant interest in various scientific and industrial domains. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of its core properties, synthesis, analytical identification, and toxicological profile. The information is presented to facilitate research and development activities where this compound may be encountered, either as a reagent, a byproduct, or a substance requiring toxicological assessment.

Core Properties and Identification

Lead(II) thiocyanate, with the chemical formula Pb(SCN)₂, is a white to light-yellow crystalline solid.[1][2] It is characterized by its limited solubility in water and its tendency to turn yellow upon exposure to light.[1] The fundamental physicochemical properties of this compound are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 592-87-0 | [1] |

| Molecular Formula | Pb(SCN)₂ | [1] |

| Molecular Weight | 323.36 g/mol | [3] |

| Appearance | White to light-yellow crystalline powder | [1][2] |

| Density | 3.82 g/cm³ | [1] |

| Melting Point | 190 °C (decomposes) | [1] |

| Solubility in Water | 0.553 g/100 mL | [1] |

| Synonyms | Lead dithiocyanate, Lead sulfocyanate | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a precipitation reaction involving a soluble lead(II) salt and a thiocyanate salt. The following section details a common laboratory-scale synthesis protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via precipitation from aqueous solution.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 82 g of Lead(II) nitrate in 300 mL of distilled water in a 500 mL beaker. Stir until fully dissolved.

-

In a separate 250 mL beaker, dissolve 49 g of potassium thiocyanate (or 41 g of sodium thiocyanate) in 100 mL of distilled water.[5]

-

-

Precipitation:

-

While stirring the Lead(II) nitrate solution, slowly add the potassium thiocyanate solution.

-

A white precipitate of this compound will form immediately.[1]

-

Place the beaker containing the reaction mixture in an ice bath and continue to stir for 15-20 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

-

Filter the precipitated this compound under vacuum.

-

Wash the precipitate with three portions of 50 mL of ice-cold distilled water to remove any unreacted salts.[5]

-

Follow with a wash of 100 mL of 95% ethanol to aid in drying.[5]

-

-

Drying:

Analytical Identification Methods

Accurate identification of this compound is crucial for quality control and research purposes. A combination of spectroscopic and diffraction techniques is typically employed.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the presence of the thiocyanate (SCN⁻) ligand and probing its coordination to the lead(II) ion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The C≡N stretching vibration is a strong indicator and typically appears in the range of 2050-2100 cm⁻¹. The C-S stretching vibration is observed around 780-860 cm⁻¹ for N-bonded or bridging thiocyanate, and at lower frequencies (around 700 cm⁻¹) for S-bonded thiocyanate. The N-C-S bending mode is found in the 450-490 cm⁻¹ region.

-

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for studying the symmetric vibrations. The characteristic C≡N and C-S stretching modes are also observable in the Raman spectrum.

Experimental Protocol: FTIR Analysis of this compound

-

Sample Preparation: Prepare a solid sample by mixing a small amount of this compound powder with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol oil and press the mull between two KBr plates.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the C≡N stretch, C-S stretch, and N-C-S bend to confirm the presence of the thiocyanate ligand.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystalline structure of this compound. The powder XRD pattern provides a unique fingerprint for the compound, which can be compared to reference patterns for identification. Single-crystal XRD can provide detailed information about bond lengths, bond angles, and the coordination environment of the lead(II) ion.[1]

Toxicological Profile and Relevance to Drug Development

This compound is a toxic compound, primarily due to the presence of lead. Ingestion or inhalation can lead to lead poisoning.[1] For drug development professionals, understanding the toxicological profile of lead compounds is essential for assessing potential risks and for the development of chelating agents to treat lead poisoning.

The toxicity of lead stems from its ability to interfere with various cellular processes. The lead(II) ion can mimic other divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), allowing it to disrupt the function of numerous enzymes and signaling proteins.

Key molecular mechanisms of lead toxicity include:

-

Enzyme Inhibition: Lead has a high affinity for sulfhydryl (-SH) groups in amino acids such as cysteine. This binding can inhibit the activity of critical enzymes involved in heme synthesis, antioxidant defense, and neurotransmitter metabolism.

-

Oxidative Stress: Lead can promote the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

-

Disruption of Cell Signaling: By mimicking calcium, lead can interfere with calcium-dependent signaling pathways, such as those mediated by protein kinase C (PKC) and calmodulin. This can affect neurotransmission, cell growth, and apoptosis.

-

DNA Damage: Lead-induced oxidative stress can cause damage to DNA. Lead has also been shown to inhibit DNA repair mechanisms, further contributing to its genotoxicity.

Applications

Despite its toxicity, this compound has been utilized in specific applications, including:

-

Primers for small-arms cartridges: It is an ingredient in the priming mixture of some ammunition.[6]

-

Safety matches: It has been used in the formulation of safety matches.[6]

-

Dyeing processes: It is used in certain dyeing techniques, such as to reverse aniline (B41778) black dyeing.[1]

-

Precursor in materials science: More recently, it has been explored as a precursor for the synthesis of perovskite materials for solar cell applications.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] May damage fertility or the unborn child.[7] Causes damage to organs through prolonged or repeated exposure.[7]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7]

-

Reactivity: Contact with acids liberates very toxic hydrogen cyanide gas.[7]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Store in a cool, dry, dark place away from acids and oxidizing agents.

This technical guide provides a foundational understanding of this compound (CAS 592-87-0). For any laboratory work, it is imperative to consult the full Safety Data Sheet (SDS) and follow all institutional safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US2392191A - Production of lead thiocyanate - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. prepchem.com [prepchem.com]

- 5. ezkem.com [ezkem.com]

- 6. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

An In-depth Technical Guide to the Coordination Chemistry of Lead(II) Thiocyanate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of lead(II) thiocyanate (B1210189) complexes. It covers their synthesis, structural characteristics, spectroscopic properties, and thermal behavior. A critical evaluation of their relevance in the context of drug development is also presented, with a focus on the inherent toxicological challenges posed by lead.

Introduction to Lead(II) Thiocyanate Coordination Chemistry

This compound, Pb(SCN)₂, is a coordination polymer that serves as a versatile precursor for the synthesis of a wide array of coordination complexes.[1] The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers.[2] This versatility in coordination modes gives rise to a rich structural chemistry for this compound complexes. The coordination sphere of the lead(II) ion in these complexes is often further expanded by the inclusion of other neutral or anionic ligands, leading to a diverse range of coordination numbers and geometries.

Synthesis of this compound and its Complexes

This compound can be readily synthesized by precipitation from an aqueous solution. A common method involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with a soluble thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate.[1]

The synthesis of this compound complexes typically involves the reaction of this compound with a stoichiometric amount of the desired ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's structure and composition.

Experimental Protocols

Synthesis of this compound

-

Materials: Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O), Potassium thiocyanate (KSCN), Distilled water, Glacial acetic acid.

-

Procedure:

-

Prepare an aqueous solution of lead(II) acetate by dissolving a specific amount of Pb(CH₃COO)₂·3H₂O in distilled water.

-

In a separate beaker, prepare an aqueous solution of potassium thiocyanate by dissolving a stoichiometric amount (2 molar equivalents) of KSCN in distilled water.

-

Add a small amount of glacial acetic acid to the KSCN solution.

-

Slowly add the lead(II) acetate solution to the potassium thiocyanate solution while stirring continuously.

-

A colorless precipitate of this compound will form immediately.[3]

-

Filter the precipitate using a Buchner funnel and wash it with distilled water to remove any unreacted salts.

-

Dry the product in a desiccator over a suitable drying agent.

-

Synthesis of a Representative Complex: Bis(pyridine)diisothiocyanatolead(II) [Pb(py)₂(NCS)₂]

-

Materials: this compound (Pb(SCN)₂), Pyridine (B92270) (py), Ethanol.

-

Procedure:

-

Suspend a known amount of finely ground this compound in ethanol.

-

Add a stoichiometric amount (2 molar equivalents) of pyridine to the suspension.

-

Stir the mixture at room temperature for several hours. The suspension will gradually be replaced by a crystalline product.

-

Isolate the product by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

-

Structural Chemistry and Data Presentation

The crystal structure of anhydrous this compound reveals a coordination polymer where each Pb²⁺ ion is coordinated to eight thiocyanate anions, with four Pb-S and four Pb-N bonds.[1] The coordination geometry around the lead(II) ion in its complexes can vary significantly depending on the nature of the other ligands present. The presence of a stereochemically active 6s² lone pair on the Pb(II) ion can also influence the coordination geometry, often leading to hemidirected or holodirected arrangements.

Table 1: Selected Crystallographic Data for this compound and its Complexes

| Compound | Crystal System | Space Group | Pb-N Bond Lengths (Å) | Pb-S Bond Lengths (Å) | Coordination Number | Reference |

| Pb(SCN)₂ | Monoclinic | C2/c | 2.72, 2.74 | 3.10, 3.23 | 8 | [4] |

| [Pb(phen)(SCN)₂] | Monoclinic | C2/c | 2.508(8), 2.532(8) | 2.853(3) | 6 | [5] |

| [Pb₂(L)₂(NCS)₄] (L = a Schiff base) | Triclinic | P-1 | 2.571(5) - 2.893(6) | 3.064(2) | 7 | [6] |

Note: Bond lengths can vary depending on the specific crystal structure determination. The data presented are representative examples.

Spectroscopic and Thermal Characterization

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for determining the coordination mode of the thiocyanate ligand. The vibrational frequencies of the C-N and C-S stretching modes are particularly informative.

-

N-coordination (isothiocyanate): The ν(CN) stretching frequency is typically observed in the range of 2040-2080 cm⁻¹. The ν(CS) stretching frequency is found at higher wavenumbers, around 800-860 cm⁻¹.

-

S-coordination (thiocyanate): The ν(CN) stretching frequency is generally higher, above 2100 cm⁻¹. The ν(CS) stretching frequency is observed at lower wavenumbers, around 700 cm⁻¹.

-

Bridging coordination: The ν(CN) stretching frequency is often found at even higher wavenumbers, typically above 2120 cm⁻¹.

Experimental Protocol: Infrared Spectroscopy

-

Prepare a solid sample for analysis, typically as a KBr pellet or a mull in Nujol.

-

For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands of the thiocyanate ligand and any other coordinated ligands.

-

Compare the observed frequencies with the established ranges to determine the coordination mode of the thiocyanate ligand.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition pathways of this compound complexes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

This compound decomposes upon heating, with a reported decomposition temperature of around 190 °C.[1] The decomposition of its complexes often proceeds in a stepwise manner, with the loss of volatile ligands followed by the decomposition of the this compound moiety.

Experimental Protocol: Thermogravimetric Analysis

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the decomposition temperatures and the number of decomposition steps. The residual mass can help identify the final decomposition product.

Relevance to Drug Development: A Toxicological Perspective

The term "lead compound" in drug discovery refers to a chemical entity with promising biological activity that serves as a starting point for optimization.[7] However, the use of lead (the element) in pharmaceuticals is severely restricted due to its well-documented toxicity.

Toxicological Mechanisms of Lead

Lead has no known biological function and is toxic to virtually all organ systems.[8] Its toxicity stems from its ability to mimic essential divalent cations, particularly Ca²⁺ and Zn²⁺, and to interact with sulfhydryl groups in proteins.[7][9] Key toxicological mechanisms include:

-

Enzyme Inhibition: Lead inhibits the activity of numerous enzymes by binding to their sulfhydryl groups. A classic example is the inhibition of δ-aminolevulinic acid dehydratase (ALAD), an enzyme involved in heme synthesis.[10]

-

Disruption of Calcium-Mediated Processes: Lead can substitute for calcium in various signaling pathways, leading to the disruption of neurotransmission, muscle contraction, and other cellular processes.[7][10]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to cellular damage through lipid peroxidation and DNA damage.[10][11]

These toxicological effects, particularly neurotoxicity, nephrotoxicity, and hematotoxicity, make lead-based compounds unsuitable for therapeutic applications.[8][12]

Thiocyanate in a Medicinal Context

While this compound complexes are not viable drug candidates, the thiocyanate ion itself and complexes with other, less toxic metals have been investigated for their biological activities. Thiocyanate is a natural component of human saliva and plays a role in the innate immune system.[13] Certain metal-thiocyanate complexes have shown antimicrobial and anticancer properties.[14][15] This highlights the potential of the thiocyanate ligand in medicinal chemistry when coordinated to a biocompatible metal center.

Visualizations

Caption: General workflow for the synthesis and characterization of this compound complexes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, XRD and DFT studies on Pb[ChCN] 2 (Ch = O, S, Se) and Pb[SeCN][OH] - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02830A [pubs.rsc.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathways – Lead Poisoning [sites.tufts.edu]

- 11. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]

- 12. Lead (Pb) Toxicity: What Are Possible Health Effects from Lead Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Health and Safety Hazards of Lead(II) Thiocyanate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lead(II) thiocyanate (B1210189), Pb(SCN)₂, is a compound that presents significant health and safety risks due to the combined toxicity of its constituent ions: lead(II) and thiocyanate. This technical guide provides a comprehensive overview of the hazards associated with Lead(II) thiocyanate exposure, intended for an audience of researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, toxicokinetics, and toxicodynamics. It summarizes quantitative toxicological data, outlines experimental protocols for monitoring exposure, and illustrates key toxicity pathways. The information herein is critical for implementing appropriate safety measures and understanding the biological consequences of accidental exposure in a laboratory or industrial setting.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for safe handling and risk assessment.

| Property | Value | Reference |

| Chemical Formula | Pb(SCN)₂ | [1] |

| Molar Mass | 323.36 g/mol | [1] |

| Appearance | White to light yellow crystalline powder. Turns yellow upon exposure to light. | [1][2] |

| Odor | Odorless | [1] |

| Density | 3.82 g/cm³ | [1] |

| Melting Point | 190 °C (decomposes) | [1][2] |

| Solubility in Water | 0.553 g/100 mL | [1] |

| Other Solubilities | Soluble in nitric acid. | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Upon exposure, this compound dissociates into lead (Pb²⁺) and thiocyanate (SCN⁻) ions, each following distinct toxicokinetic pathways.

3.1 Lead (Pb²⁺)

-

Absorption: Lead can be absorbed through ingestion and inhalation.[1]

-

Distribution: Once absorbed, lead is distributed throughout the body via the bloodstream and can accumulate in soft tissues and bone.

-

Metabolism: Lead is not metabolized in the body.

-

Excretion: The elimination of lead from the body is a slow process, primarily occurring through the kidneys and, to a lesser extent, in feces.

3.2 Thiocyanate (SCN⁻)

-

Absorption: Thiocyanate is readily absorbed from the gastrointestinal tract.

-

Distribution: It is distributed throughout the extracellular fluid.

-

Metabolism: Thiocyanate is a metabolite of cyanide detoxification.[3][4] In the context of this compound exposure, the thiocyanate ion itself is the primary toxic species.

-

Excretion: Thiocyanate is primarily excreted unchanged in the urine.[3]

Toxicological Data

4.1 Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6]

| Compound/Ion | Route | Species | Value | Reference |

| Lead Compounds | Ingestion | - | Toxicity Grade 2 (LD50: 0.5-5 g/kg) | [7] |

| Potassium Thiocyanate | Oral | Rat | LD50 = 854 mg/kg | [8] |

| Sodium Thiocyanate | Oral | Rat | LD50 = 508 mg/kg | [9] |

4.2 Occupational Exposure Limits for Lead

| Agency | Limit | Value |

| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 0.05 mg/m³ |

| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 0.05 mg/m³ |

| NIOSH | Recommended Exposure Limit (REL) - 8-hr TWA | 0.05 mg/m³ |

Toxicodynamics: Mechanisms of Toxicity

The toxicity of this compound is a composite of the detrimental effects of both lead and thiocyanate ions on various biological systems.

5.1 Lead (Pb²⁺) Toxicity

Lead exerts its toxic effects through multiple mechanisms, primarily by mimicking divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), leading to:

-

Disruption of Cellular Signaling: Lead interferes with calcium-dependent signaling pathways, including the protein kinase C (PKC) pathway, which is crucial for numerous cellular processes such as neurotransmission and gene expression.[10]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to cellular damage.

-

Enzyme Inhibition: Lead binds to sulfhydryl groups in enzymes, inactivating them.

-

Apoptosis: Lead exposure can induce programmed cell death (apoptosis) in various tissues, including the brain, liver, and kidneys.[11]

5.2 Thiocyanate (SCN⁻) Toxicity

The primary toxic effect of the thiocyanate ion is its interference with thyroid hormone synthesis.[12][13]

-

Inhibition of Iodide Uptake: Thiocyanate competitively inhibits the sodium-iodide symporter (NIS) in the thyroid gland, reducing the uptake of iodide, a critical component of thyroid hormones.[12][13][14]

-

Disruption of Iodide Organification: Thiocyanate can also interfere with the enzymatic incorporation of iodine into tyrosine residues on thyroglobulin, a key step in thyroid hormone synthesis.[12][13]

Health and Safety Hazards

Exposure to this compound can lead to a range of acute and chronic health effects.

6.1 GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H360 | May damage fertility or the unborn child |

| H373 | May cause damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

6.2 Symptoms of Exposure

-

Acute Exposure: Gastrointestinal disorders, irritation of the digestive tract, leg cramps, muscle weakness, and paresthesia. High doses can result in coma or death.[1]

-

Chronic Exposure (Lead Poisoning): Neurological effects (cognitive deficits, behavioral changes), kidney damage, anemia, and reproductive toxicity.[11]

Experimental Protocols

7.1 Measurement of Lead in Blood by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

This method is a standard for quantifying lead levels in whole blood.

7.1.1 Principle Graphite Furnace Atomic Absorption Spectrometry (GFAAS) involves the atomization of the sample in a graphite tube. The amount of light absorbed by the ground-state lead atoms at a specific wavelength is proportional to the concentration of lead in the sample.

7.1.2 Materials

-

Graphite Furnace Atomic Absorption Spectrometer

-

Lead hollow cathode lamp

-

Certified lead standards

-

Whole blood sample

-

Reagents for sample preparation (e.g., nitric acid, Triton X-100)

7.1.3 Procedure

-

Sample Preparation: A known volume of whole blood is diluted with a solution containing a matrix modifier (e.g., a mixture of ammonium (B1175870) phosphate (B84403) and magnesium nitrate) to reduce background interference.

-

Instrument Calibration: A calibration curve is generated using a series of certified lead standards of known concentrations.

-

Analysis: A small volume of the prepared sample is injected into the graphite furnace. The furnace is heated in a programmed sequence of drying, ashing, and atomization steps.

-

Quantification: The absorbance of the sample is measured, and the lead concentration is determined from the calibration curve.

7.2 Measurement of Thiocyanate in Urine by Spectrophotometry

This protocol describes a colorimetric method for determining thiocyanate concentrations in urine.

7.2.1 Principle This method is based on the reaction of thiocyanate with an acidic iron(III) nitrate (B79036) solution to form a red-orange colored complex, iron(III) thiocyanate. The intensity of the color, which is proportional to the thiocyanate concentration, is measured using a spectrophotometer.[17][18]

7.2.2 Materials

-

Spectrophotometer

-

Potassium thiocyanate (KSCN) standard solutions

-

Iron(III) nitrate solution (in nitric acid)

-

Urine sample

7.2.3 Procedure

-

Sample Preparation: Centrifuge the urine sample to remove any sediment.

-

Calibration Curve: Prepare a series of standard solutions of KSCN of known concentrations. Add the acidic iron(III) nitrate solution to each standard to develop the color. Measure the absorbance of each standard at the wavelength of maximum absorbance (approximately 480 nm). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Treat a known volume of the urine sample with the acidic iron(III) nitrate solution in the same manner as the standards.

-

Quantification: Measure the absorbance of the sample and determine the thiocyanate concentration from the calibration curve.

Visualizations

8.1 Signaling Pathways

Caption: Lead's interference with Protein Kinase C signaling.

Caption: Thiocyanate's disruption of thyroid hormone synthesis.

8.2 Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 592-87-0 [chemicalbook.com]

- 3. Toxicokinetic aspects of thiocyanate after oral exposure to cyanide in female Wistar rats in different physiological states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Lead thiocyanate | C2N2PbS2 | CID 11616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

- 10. Protein kinase C activity and the relations between blood lead and neurobehavioral function in lead workers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxic effect of lead on rats: Relationship to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiocyanate: a review and evaluation of the kinetics and the modes of action for thyroid hormone perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound 99.5 trace metals 592-87-0 [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

Understanding the Light Sensitivity of Lead(II) Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) thiocyanate (B1210189) (Pb(SCN)₂) is a white crystalline solid that has long been noted for its sensitivity to light, turning yellow or dark upon exposure.[1] This property, while a challenge for applications requiring stability, also suggests potential for use in photosensitive materials. In recent years, lead(II) thiocyanate has gained attention as a precursor and additive in the fabrication of perovskite solar cells, where it can influence crystal growth, device performance, and stability.[2][3] Understanding the fundamental photochemical processes that govern its light sensitivity is crucial for controlling its properties and developing new applications.

This technical guide provides a comprehensive overview of the current understanding of the light sensitivity of this compound. It consolidates available quantitative data, details experimental protocols for its synthesis and the study of its photosensitivity, and presents a plausible mechanism for its photodecomposition based on studies of related thiocyanate compounds.

Data Presentation

Quantitative data on the photodecomposition of solid this compound is not extensively available in the literature. However, key optical properties and data from related aqueous systems provide valuable context.

Table 1: Optical Properties of this compound

| Property | Value/Description | Source |

| Appearance | White to light yellow crystalline solid | [1][4] |

| Color Change upon Light Exposure | Turns yellow due to the formation of sulfur | [1] |

| UV-Vis Absorption Edge | ~380 nm (for a thin film) | [1] |

Table 2: Photodecomposition Products of Thiocyanate in Aqueous Solution

| Product | Analytical Method for Detection | Source |

| Cyanate (OCN⁻) | Ion Chromatography | [5] |

| Ammonia (NH₃/NH₄⁺) | Colorimetric Methods | [5] |

| Nitrates (NO₃⁻) | Ion Chromatography | [5] |

| Nitrites (NO₂⁻) | Ion Chromatography | [5] |

| Sulfate (SO₄²⁻) | Ion Chromatography | [5] |

| Hydrogen Cyanide (HCN) | Colorimetric Methods |

Experimental Protocols